6b,8a-Dihydrocyclobut[a]acenaphthylene
Description
Contextualization of 6b,8a-Dihydrocyclobut[a]acenaphthylene within Strain-Bridged Aromatic Scaffolds
This compound is a prime example of a strain-bridged aromatic scaffold. In this molecule, the cyclobutane (B1203170) ring acts as a bridge across the peri positions of the acenaphthylene (B141429) framework. This structural motif locks the molecule into a rigid, strained conformation. The inherent strain in the cyclobutane ring, with its bond angles deviating significantly from the ideal tetrahedral angle, imparts a high degree of potential energy to the molecule. This stored energy is a key factor in its chemical behavior and is a central point of interest for researchers studying strained organic molecules.
X-ray crystallographic analysis of a derivative, 6b,7,8,8a-tetramethyl-6b,8a-dihydrocyclobut[a]acenaphthylene, reveals a lengthened C(6b)-C(8a) bond of 1.603(3) Å. nsc.ru This elongation, compared to a typical carbon-carbon single bond, is a direct consequence of the strain within the fused-ring system. The acenaphthene (B1664957) framework, however, remains largely planar. nsc.ru
Historical Development of Cyclobut[a]acenaphthylene Chemistry
The chemistry of cyclobut[a]acenaphthylene is intrinsically linked to the study of the photodimerization of acenaphthylene. The formation of the cyclobutane ring in this compound is a result of a [2+2] photocycloaddition reaction between two acenaphthylene molecules. This reaction can yield two different stereoisomers: a syn-dimer (cis) and an anti-dimer (trans). This compound is the syn-dimer.
The mechanism of acenaphthylene photodimerization has been a subject of detailed investigation. acs.orgacs.org It is understood to proceed through both singlet and triplet excited states of acenaphthylene. acs.orgacs.org The ratio of the syn and anti dimers is highly dependent on the reaction conditions, including the concentration of acenaphthylene and the polarity of the solvent. acs.orgrsc.org In more concentrated solutions, the reaction tends to proceed through the singlet excited state, leading to the preferential formation of the syn-dimer. acs.org Conversely, in dilute solutions, the longer-lived triplet state is more involved, resulting in a mixture of both syn and anti products. acs.org
Recent research has also explored photomechanochemical methods to control the stereoselectivity of this dimerization, demonstrating that mechanical force can favor the formation of the syn product. nih.govrsc.org
Research Significance and Theoretical Implications of this compound
The significance of this compound lies in its highly strained structure, which makes it a valuable model for studying the effects of strain on chemical bonding, reactivity, and aromaticity. The stored strain energy within the cyclobutane ring can be released through thermal or photochemical processes, leading to cleavage of the cyclobutane ring and regeneration of the acenaphthylene monomers. acs.org This reversible nature has potential applications in materials science, for example, in the development of photoresponsive materials and molecular switches.
Theoretical studies, including computational chemistry, are crucial for understanding the electronic structure and predicting the reactivity of such strained systems. These studies can provide insights into the bond energies, activation barriers for reactions, and the distribution of electron density within the molecule. For instance, computational results have been used to rationalize the stereochemical outcomes of acenaphthylene photodimerization under different conditions. nih.govrsc.org The study of radical-molecule reactions involving acenaphthylene has also been a subject of theoretical investigation to understand the growth of larger polycyclic aromatic hydrocarbons. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| This compound | C₂₄H₁₆ | 304.39 | syn-dimer of acenaphthylene |
| Acenaphthylene | C₁₂H₈ | 152.19 | Monomer precursor |
| 6b,7,8,8a-tetramethyl-6b,8a-dihydrocyclobut[a]acenaphthylene | C₂₈H₂₄ | 360.50 | Tetramethyl derivative of the syn-dimer |
Structure
2D Structure
3D Structure
Properties
CAS No. |
30736-79-9 |
|---|---|
Molecular Formula |
C14H10 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
tetracyclo[7.4.1.05,14.010,13]tetradeca-1,3,5(14),6,8,11-hexaene |
InChI |
InChI=1S/C14H10/c1-3-9-4-2-6-13-11-8-7-10(11)12(5-1)14(9)13/h1-8,10-11H |
InChI Key |
MKRSLSRLZZVPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C=CC4C3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6b,8a Dihydrocyclobut a Acenaphthylene and Its Analogs
Retrosynthetic Analysis of the Cyclobut[a]acenaphthylene Core
A logical retrosynthetic analysis of the 6b,8a-Dihydrocyclobut[a]acenaphthylene structure suggests that the most direct approach to forming the core skeleton involves the creation of the cyclobutane (B1203170) ring. The key disconnection would be across the C6b-C7 and C8-C8a bonds, which simplifies the target molecule back to two molecules of acenaphthylene (B141429). This disconnection points towards a [2+2] cycloaddition reaction as the most straightforward synthetic strategy. This approach is particularly attractive as it constructs the desired tetracyclic system in a single step from a readily available starting material.
Alternative disconnections are less direct. For instance, cleaving one of the bonds within the cyclobutane ring and a bond in the acenaphthylene moiety would lead to a more complex precursor that would require an intramolecular ring closure. A multi-step approach could also be envisioned, starting from a substituted acenaphthene (B1664957) derivative and building the cyclobutane ring through a sequence of reactions. However, the [2+2] cycloaddition remains the most convergent and synthetically efficient strategy.
Seminal Synthetic Routes to the this compound Skeleton
The synthesis of the this compound skeleton is predominantly achieved through cycloaddition reactions, with photochemical methods being the most extensively studied and successful.
Cycloaddition Strategies in the Formation of the Cyclobutane Ring
The photodimerization of acenaphthylene via a [2+2] cycloaddition is the most prominent method for synthesizing the this compound skeleton. This reaction involves the irradiation of acenaphthylene, leading to the formation of two stereoisomers: the syn (cis) and anti (trans) dimers. rsc.orgnih.gov
The mechanism of this photodimerization is complex and involves both the singlet and triplet excited states of acenaphthylene. acs.org In dilute solutions, the initially formed singlet excited state (S1) has a very short lifetime and tends to undergo intersystem crossing to the more stable triplet excited state (T1). The triplet state then reacts with a ground-state acenaphthylene molecule to produce a mixture of the syn and anti dimers. acs.org The ratio of these isomers is influenced by the solvent employed. In more concentrated solutions, the singlet excited state can directly react with a ground-state acenaphthylene molecule before intersystem crossing occurs, leading exclusively to the formation of the syn dimer. acs.org
The stereoselectivity of the photodimerization can be controlled by the reaction conditions. For instance, photomechanochemical conditions, such as ball milling during irradiation, have been shown to favor the formation of the syn cyclobutane dimer. rsc.orgrsc.org Conversely, solid-state reactions without mechanical activation or reactions in water where acenaphthylene is insoluble, tend to produce the anti dimer. rsc.orgrsc.org This selectivity is attributed to the formation of a covalently bonded excimer in the solid-state and insoluble phases, which preferentially leads to the anti product. rsc.orgrsc.org In contrast, when the reaction is carried out in a solubilizing organic solvent, there is often no significant stereoselectivity observed. rsc.org The use of polymersomes as nanoreactors has also been explored, demonstrating a significant rate enhancement and a high selectivity for the anti product. ru.nl
Below is a table summarizing the stereoselectivity of acenaphthylene photodimerization under various conditions.
| Condition | Predominant Isomer | Reference(s) |
| Dilute Solution | Mixture of syn and anti | acs.org |
| Concentrated Solution | syn | acs.org |
| Photomechanochemical (Ball Milling) | syn | rsc.orgrsc.org |
| Solid-State (no milling) | anti | rsc.orgrsc.org |
| In Water (insoluble) | anti | rsc.orgrsc.org |
| Solubilizing Organic Solvent | No Selectivity | rsc.org |
| Polymersome Nanoreactor | anti | ru.nl |
While photochemical [2+2] cycloadditions are the primary route to the this compound core, thermal cycloadditions such as the Diels-Alder reaction represent a potential, though less explored, alternative for constructing related fused-ring systems. The Diels-Alder reaction is a powerful tool for forming six-membered rings and is a cornerstone of synthetic organic chemistry. nih.gov In the context of polycyclic aromatic hydrocarbons (PAHs), Diels-Alder reactions have been utilized to expand the aromatic core. nih.gov For example, the bay region of perylene (B46583) can undergo Diels-Alder cycloaddition with various dienophiles to create extended π-systems. nih.gov
However, the direct application of a Diels-Alder strategy to form the cyclobutane ring of this compound is not feasible as the Diels-Alder reaction forms a six-membered ring. An indirect approach could potentially involve a Diels-Alder reaction of a diene with a dienophile to construct a precursor, which could then undergo further transformations to form the cyclobutane ring. The direct thermal [2+2] cycloaddition of alkenes is generally a forbidden process under thermal conditions according to the Woodward-Hoffmann rules, although exceptions exist, particularly for strained or activated systems.
Intramolecular Ring Closure Reactions
The synthesis of the this compound skeleton via intramolecular ring closure reactions is not a commonly reported strategy. This approach would necessitate a precursor molecule containing two reactive centers positioned appropriately to form the cyclobutane ring. For instance, a suitably substituted 1,8-divinylnaphthalene derivative could potentially undergo an intramolecular [2+2] photocycloaddition. Enantioselective intramolecular photocycloaddition reactions have been successfully employed for the synthesis of complex cyclobutane-containing structures, often utilizing chiral Lewis acids to control the stereochemistry.
Multi-Step Approaches from Precursor Molecules
Multi-step synthetic sequences starting from readily available precursors offer a versatile, albeit potentially longer, route to the this compound core and its analogs. Such an approach could involve the initial functionalization of acenaphthene or acenaphthylene to introduce handles for the subsequent construction of the cyclobutane ring. For example, the formation of the acenaphthylene cation has been identified as a common fragment in the dissociative ionization of larger PAHs like anthracene (B1667546) and phenanthrene, suggesting the stability of this structural motif. nih.gov While not a synthetic method, this observation underscores the thermodynamic accessibility of the acenaphthylene core. A synthetic sequence could, in principle, involve the coupling of two acenaphthene units followed by a ring-closing metathesis or other cyclization strategies to forge the four-membered ring.
Stereoselective Synthesis of this compound Isomers
The creation of the specific stereoisomers of this compound, which contains a strained four-membered ring fused to a larger polycyclic aromatic system, necessitates precise control over the formation of new stereocenters. This is typically achieved through diastereoselective and enantioselective approaches.
The construction of the cyclobutane ring in this compound can be approached through various cyclization reactions, with [2+2] cycloadditions being a primary method. nih.govacs.org The diastereoselectivity of these reactions is crucial for controlling the relative orientation of substituents on the newly formed four-membered ring.
One common strategy to achieve diastereoselectivity is through the use of substrates with pre-existing chiral centers or auxiliaries that direct the approach of the reacting species. For instance, in photochemical [2+2] cycloadditions, the conformation of the substrate and its potential for complexation can significantly influence the diastereoselectivity of the cyclization. acs.org Transition metal-catalyzed [2+2] cycloadditions also offer a high degree of diastereocontrol, often dictated by the coordination of the substrate to the metal center and the steric environment of the ligands. nih.gov Rhodium-catalyzed reactions, for example, have demonstrated the ability to construct highly substituted cyclobutanes with excellent diastereoselectivity. acs.org
Illustrative data from analogous diastereoselective cyclobutane syntheses are presented in Table 1, showcasing the level of control that can be achieved with different catalytic systems. While specific data for this compound is not available, these examples provide a benchmark for the expected outcomes.
Table 1: Illustrative Examples of Diastereoselective Cyclobutane Synthesis
| Catalyst/Method | Reactants | Product Type | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Rh(III)-catalysis | Aryl quinazolinones and Alkylidenecyclopropanes | Substituted cyclobutanes | >20:1 | acs.org |
| Visible-light photocatalysis | Bis-olefinic substrate | Fused cyclobutane | Not specified, high yield | nih.gov |
| Cu(I)-catalysis with chiral ligands | Chiral cyclenone-3-carboxylates and 1,1'-Diethoxyethene | Fused cyclobutanes | High | acs.org |
The synthesis of non-racemic, chiral derivatives of this compound requires enantioselective methods. This is often accomplished through the use of chiral catalysts, which can include transition metal complexes with chiral ligands or organocatalysts. nsf.govdicp.ac.cnnih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
For example, cobalt-catalyzed enantioselective [2+2] cycloadditions between alkynes and alkenes have been shown to produce a wide variety of cyclobutenes with high enantioselectivity. nsf.gov Similarly, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org The use of chiral Brønsted acids has also emerged as a powerful strategy for the enantioselective isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes. dicp.ac.cnnih.gov
Table 2 provides illustrative data from various enantioselective syntheses of chiral cyclobutane and cyclobutene (B1205218) derivatives, highlighting the high levels of enantiomeric excess (ee) that can be achieved.
Table 2: Illustrative Examples of Enantioselective Synthesis of Chiral Cyclobutane/Cyclobutene Derivatives
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cobalt-based catalyst with chiral ligands | [2+2] cycloaddition | Chiral cyclobutenes | 86-97% | nsf.gov |
| Chiral Brønsted acid (N-triflyl phosphoramide) | Isomerization of bicyclo[1.1.0]butanes | Chiral cyclobutenes | High | dicp.ac.cnnih.gov |
| Iridium catalyst with chiral phosphoramidite (B1245037) ligand and photosensitizer | Cascade allylic etherification/[2+2] photocycloaddition | Enantioenriched oxa- researchgate.netnih.gov-bicyclic heptanes | Excellent | chemistryviews.org |
Green Chemistry Principles in the Synthesis of Cyclobut[a]acenaphthylene Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like polycyclic aromatic hydrocarbons (PAHs) to minimize environmental impact. nih.govjocpr.commdpi.com For the synthesis of cyclobut[a]acenaphthylene derivatives, several green chemistry approaches can be considered.
Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Biocatalysis, using enzymes, offers a particularly green approach due to the mild reaction conditions and high selectivity. jocpr.com
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources. jocpr.com
The application of these principles can lead to more sustainable and environmentally benign synthetic routes for this compound and its analogs.
Emerging Synthetic Technologies for Fused Ring Systems Relevant to this compound
Recent advances in synthetic methodology offer new avenues for the construction of complex fused-ring systems. These emerging technologies could provide more efficient and novel routes to this compound.
C-H Activation: Transition metal-catalyzed C-H bond activation has become a powerful tool for the synthesis of acenaphthylene derivatives. researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more step-economical. For instance, rhodium-catalyzed tandem C-H penta- and hexaannulation reactions of aryl alkyl ketones with acetylenedicarboxylate (B1228247) have been developed for the synthesis of acenaphthylene-containing PAHs. researchgate.netnih.govresearchgate.netsemanticscholar.org
Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable method for promoting a variety of chemical transformations, including cycloadditions and the formation of fused ring systems. nih.govspringerprofessional.deprinceton.edursc.org This technology can be used to drive [2+2] cycloadditions to form the cyclobutane ring of the target molecule under ambient conditions. nih.gov
Flow Chemistry: Continuous-flow processes can offer improved safety, scalability, and control over reaction parameters compared to batch synthesis. This technology is particularly advantageous for photochemical reactions, ensuring uniform irradiation of the reaction mixture. mdpi.com
Dual Catalysis: The combination of two different catalytic cycles, such as photoredox and transition metal catalysis, can enable novel transformations that are not possible with either catalyst alone. This approach has been used for the construction of challenging ring systems. princeton.edu
These emerging technologies hold significant promise for the development of innovative and efficient syntheses of this compound and other complex fused-ring molecules.
Computational and Theoretical Studies of 6b,8a Dihydrocyclobut a Acenaphthylene
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical methods are central to determining the three-dimensional structure and conformational landscape of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. To determine the ground state geometry of 6b,8a-Dihydrocyclobut[a]acenaphthylene, researchers would typically employ a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or cc-pVDZ). The calculation would optimize the molecular geometry to find the lowest energy arrangement of atoms. The resulting data would include precise bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental structure. Without specific studies on this molecule, a data table of its optimized geometry cannot be provided.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters. While computationally more demanding than DFT, they often provide higher accuracy for structural parameters. These methods could be used to verify the DFT-calculated geometry or to explore excited states. For a molecule like this compound, ab initio calculations would serve as a benchmark for understanding its precise electronic and geometric features.
The fused ring system of this compound suggests a relatively rigid structure. However, a complete conformational analysis would be necessary to identify all possible stereoisomers and their relative stabilities. This would involve systematically rotating single bonds (where applicable) and performing geometry optimizations for each starting conformation. The result would be a potential energy surface, highlighting the global minimum energy conformer and any other low-energy local minima. This analysis is crucial for understanding the molecule's behavior in different environments.
Electronic Structure and Aromaticity Assessment of the Cyclobut[a]acenaphthylene System
The electronic structure dictates the reactivity and spectral properties of a molecule. A key aspect for this system would be the assessment of aromaticity in its different rings.
Several computational indices are used to quantify the degree of aromaticity, a concept central to the stability and reactivity of cyclic, conjugated systems.
Nucleus-Independent Chemical Shift (NICS): This popular magnetic criterion measures the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. For the cyclobut[a]acenaphthylene system, NICS calculations would be performed for the five-membered ring, the six-membered rings of the naphthalene (B1677914) moiety, and the four-membered ring. Studies on the broader class of acenaphthylene (B141429) derivatives have shown that the five-membered ring often exhibits low aromaticity or even a weak anti-aromatic character. chemspider.com
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within a ring from an ideal aromatic reference. A HOMA value close to 1 indicates high aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively.
Anisotropy of the Induced Current Density (ACID): This method provides a visual representation of electron delocalization by plotting the ring currents induced by an external magnetic field.
A hypothetical data table for such an analysis is presented below, illustrating the expected type of results.
| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |
| Five-membered ring | Data not available | Data not available | Data not available |
| Naphthalene Ring 1 | Data not available | Data not available | Data not available |
| Naphthalene Ring 2 | Data not available | Data not available | Data not available |
| Four-membered ring | Data not available | Data not available | Data not available |
Electron Localization Function (ELF): The ELF is a method used to visualize regions of high electron localization, such as chemical bonds and lone pairs. In the context of aromaticity, ELF analysis can reveal the extent of delocalized electron populations across the ring systems.
Delocalization Indices (DI): Derived from the Quantum Theory of Atoms in Molecules (QTAIM), delocalization indices quantify the number of electrons shared between two atomic basins. Higher DI values between non-bonded atoms across a ring are indicative of significant electron delocalization and aromatic character.
Ring Current Analysis
Ring current analysis is a pivotal computational tool for assessing the aromaticity of cyclic molecules. For this compound, this analysis helps to elucidate the extent of electron delocalization within its polycyclic framework. Theoretical calculations, often employing methods like the nucleus-independent chemical shift (NICS), are used to map the magnetic shielding inside and around the ring systems. Negative NICS values typically indicate the presence of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, indicative of anti-aromatic character.
Strain Energy and Reactivity Prediction
Quantification of Strain Energy in the Fused Cyclobutane (B1203170) Ring
The presence of a cyclobutane ring fused to the acenaphthylene system in this compound introduces considerable ring strain. wikipedia.org This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5 degrees. wikipedia.org Computational methods are employed to quantify this strain energy, which is the excess energy of the molecule compared to a hypothetical strain-free reference compound. mdpi.comacs.org
The total strain energy in cyclic molecules is a combination of angle strain, torsional strain (from eclipsing interactions), and transannular strain. wikipedia.org For cyclobutane itself, the total ring strain is approximately 26.3 kcal/mol. stackexchange.com In the fused system of this compound, the strain energy of the cyclobutane ring is influenced by its connection to the larger, more rigid acenaphthylene framework. Ab initio calculations and density functional theory (DFT) are common methods used to compute the strain energy. nih.gov These calculations involve optimizing the geometry of the molecule and comparing its energy to that of appropriate acyclic or larger-ring reference molecules. acs.org
| Component of Strain | Description | Relevance to this compound |
| Angle Strain (Baeyer Strain) | Deviation of bond angles from ideal values. | The C-C-C angles in the cyclobutane ring are significantly compressed from the ideal 109.5°, leading to high angle strain. |
| Torsional Strain (Pitzer Strain) | Eclipsing interactions between adjacent bonds. | The substituents on the fused cyclobutane ring experience torsional strain due to their spatial arrangement. |
| Transannular Strain (Prelog Strain) | Steric repulsion between substituents across the ring. | This strain component may be less significant in the relatively small cyclobutane ring but can be influenced by the bulky acenaphthylene group. |
Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for predicting the most likely reaction pathways for a given molecule, as well as for characterizing the high-energy transition states that connect reactants, intermediates, and products. For this compound, the high strain energy of the fused cyclobutane ring is a key driver of its reactivity. wikipedia.org Theoretical studies can explore various potential reactions, such as thermal or photochemical ring-opening reactions of the cyclobutane moiety.
By mapping the potential energy surface (PES) of the molecule, researchers can identify the minimum energy paths for different reactions. These calculations can pinpoint the structures of transition states and determine the activation energies required to overcome them. This information is crucial for understanding the kinetics and mechanisms of reactions involving this compound. Modern computational approaches can even explore complex reaction networks to uncover competing pathways. chemrxiv.org
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that explains the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reagents.
For this compound, FMO analysis can predict its behavior in various chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. Computational software is used to calculate and visualize these frontier orbitals, providing a qualitative and quantitative understanding of the molecule's reactivity.
Excited State Properties and Photochemistry Theoretical Studies
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and predicting their electronic absorption spectra. For this compound, TD-DFT calculations can provide valuable information about its photochemical properties.
Theoretical Photoreactivity Pathways
The study of theoretical photoreactivity pathways offers a predictive lens into the photochemical behavior of molecules, mapping out the potential energy surfaces and identifying the most probable routes for transformation upon photoexcitation. For this compound, computational models have been instrumental in understanding its response to light, particularly the mechanisms governing its photochemical rearrangements and stability.
Research in this area has often focused on the electrocyclic reactions that this molecule can undergo. Upon absorption of ultraviolet light, this compound can be excited to higher electronic states, leading to the cleavage of the cyclobutane ring. Theoretical calculations, such as those employing multireference methods, are crucial for accurately describing the electronic states involved and the transition states connecting them. These studies help to predict the quantum yields of different photochemical processes and the nature of the resulting photoproducts.
Key findings from theoretical studies on the photoreactivity of related acenaphthylene dimers suggest that the pathway of photo-cleavage is highly dependent on the stereochemistry of the cyclobutane ring. The disrotatory and conrotatory ring-opening mechanisms are often in competition, and the preferred pathway can be influenced by subtle electronic and steric factors.
| Parameter | Value/Observation | Method of Determination |
| Excitation Wavelength (λmax) | Not available | --- |
| Primary Photoproduct | Acenaphthylene | Theoretical Prediction |
| Reaction Mechanism | Cycloreversion | Computational Modeling |
| Key Intermediate | Diradical species | CASSCF Calculations |
Molecular Dynamics Simulations and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the conformational landscape and vibrational motions of molecules over time. For a semi-rigid molecule like this compound, MD simulations can reveal the subtle yet important dynamics that influence its physical and chemical properties.
Simulations can explore the conformational space available to the molecule, identifying the most stable geometries and the energy barriers between different conformations. The puckering of the cyclobutane ring and the relative orientations of the acenaphthylene moieties are key conformational variables. By simulating the molecule's behavior at different temperatures, researchers can understand how thermal energy influences its structural flexibility.
These simulations are also critical for interpreting experimental data, such as that from nuclear magnetic resonance (NMR) spectroscopy, which can be sensitive to conformational averaging. By calculating theoretical NMR parameters from MD trajectories, a direct comparison with experimental spectra can be made, providing a more robust understanding of the molecule's structure in solution.
| Simulation Parameter | Description | Typical Values |
| Force Field | Defines the potential energy of the system | AMBER, CHARMM, GROMOS |
| Simulation Time | The duration of the simulation | Nanoseconds to Microseconds |
| Temperature | The simulated environmental temperature | 298 K (Room Temperature) |
| Solvent Model | Representation of the solvent environment | Explicit (e.g., TIP3P water) or Implicit |
Mechanistic Investigations of Reactions Involving 6b,8a Dihydrocyclobut a Acenaphthylene
Pericyclic Reactions of the Cyclobutane (B1203170) Ring
The strained cyclobutane ring in 6b,8a-dihydrocyclobut[a]acenaphthylene is a focal point of its reactivity, particularly in regard to pericyclic reactions. These reactions, which proceed through a concerted, cyclic transition state, are governed by the principles of orbital symmetry.
Thermal and Photochemical Electrocyclic Ring Opening Reactions
Electrocyclic reactions involve the concerted ring-opening or ring-closing of a conjugated system. In the case of this compound, the cyclobutane ring can theoretically undergo electrocyclic ring-opening to form a diene. The stereochemical outcome of such reactions is dictated by the Woodward-Hoffmann rules, which depend on whether the reaction is induced by heat (thermal) or light (photochemical).
Thermal Reactions: Under thermal conditions, a 4π-electron system like a cyclobutene (B1205218) derivative undergoes a conrotatory ring-opening. This means that the substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). For this compound, this would lead to the formation of a specific stereoisomer of a cyclooctatetraene (B1213319) derivative. However, specific experimental studies on the thermal electrocyclic ring-opening of the parent this compound are not extensively documented in the scientific literature.
Photochemical Reactions: In contrast, photochemical electrocyclic ring-opening of a 4π-electron system proceeds via a disrotatory mechanism, where the substituents rotate in opposite directions. This stereochemical pathway is a consequence of the promotion of an electron to a higher energy molecular orbital upon photoexcitation, which alters the symmetry of the highest occupied molecular orbital (HOMO). While this is a well-established principle for cyclobutenes, specific mechanistic studies detailing this process for this compound are sparse. The photochemistry of related alkylcyclobutenes has been shown to yield dienes through electrocyclic ring opening, often in competition with [2+2] cycloreversion. nih.gov
| Reaction Type | Governing Principle | Expected Stereochemistry | Note |
| Thermal Ring Opening | Woodward-Hoffmann Rules (4π system) | Conrotatory | Specific studies on the title compound are limited. |
| Photochemical Ring Opening | Woodward-Hoffmann Rules (4π system) | Disrotatory | Specific studies on the title compound are limited. |
Cycloaddition Reactions (e.g., retro-[2+2] cycloadditions)
Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The reverse of a [2+2] cycloaddition, known as a retro-[2+2] cycloaddition or cycloreversion, is a characteristic reaction of cyclobutane derivatives, driven by the release of ring strain.
For this compound, a thermal or photochemical retro-[2+2] cycloaddition would cleave the cyclobutane ring to yield two molecules of acenaphthylene (B141429). This reaction is essentially the reverse of the photodimerization of acenaphthylene. The feasibility and mechanism of this reaction are influenced by factors such as temperature, photochemical conditions, and the stability of the resulting products. Studies on the photodimerization of acenaphthylene have shown that both syn and anti dimers can be formed, and the reverse reaction would be expected to regenerate the acenaphthylene monomer. rsc.org The thermal cleavage of cyclobutane rings often proceeds through a stepwise mechanism involving a biradical intermediate. acs.org
Rearrangement Reactions within the Acenaphthylene Core
Investigations into the carbocationic rearrangements of 6b,7,8,8a-tetramethyl-6b,8a-dihydrocyclobut[a]acenaphthylene in acidic media have revealed complex transformations. nih.gov The initially formed carbocation can rearrange into more stable carbocations of the phenalenyl type. The specific reaction pathways and the rates of these rearrangements have been found to be highly dependent on the acidity of the medium.
Reactivity Towards Electrophiles and Nucleophiles (Theoretical Perspectives)
Theoretical studies are instrumental in predicting the reactivity of molecules towards electrophiles and nucleophiles by mapping the electron density and identifying sites susceptible to attack. For this compound, the electron-rich aromatic rings are expected to be the primary sites for electrophilic attack. Computational models can predict the relative reactivity of the different positions on the acenaphthylene core.
Conversely, nucleophilic attack is less likely on the electron-rich aromatic system unless it is substituted with strong electron-withdrawing groups. The strained cyclobutane ring could potentially be a site for nucleophilic attack, leading to ring-opening reactions. However, detailed theoretical studies focusing specifically on the electrophilic and nucleophilic reactivity of the parent this compound are not widely reported in the literature. General theoretical frameworks for predicting the reactivity of olefins and aromatic systems can provide a qualitative understanding. chemrxiv.orgchemrxiv.org
Functionalization Reactions of the Aromatic Core and Cyclobutane Bridge
The functionalization of this compound can be directed towards either the aromatic acenaphthylene core or the saturated cyclobutane bridge.
Direct Aromatic Functionalization (e.g., halogenation, nitration, if studied mechanistically)
Direct aromatic functionalization reactions, such as halogenation and nitration, are classic examples of electrophilic aromatic substitution. The mechanism typically involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.
For this compound, the acenaphthylene moiety would be the site of such reactions. The regioselectivity of the substitution (i.e., which position on the aromatic ring is attacked) would be influenced by both the inherent electronic properties of the acenaphthylene system and the steric hindrance imposed by the fused cyclobutane ring. Mechanistic studies specifically detailing the halogenation or nitration of this compound are not extensively covered in the available scientific literature. However, studies on the reactions of acenaphthylene with atmospheric oxidants like OH radicals, nitrate (B79036) radicals, and ozone provide insights into the initial steps of electrophilic attack on the acenaphthylene core. ucc.ieepa.gov
Reactions at the Cyclobutane Bridge
The reactivity of the cyclobutane bridge in this compound and its derivatives is a focal point of mechanistic investigations. The strained nature of the fused four-membered ring dictates its susceptibility to various modes of ring-opening and rearrangement, particularly under thermal and acidic conditions.
Studies on substituted derivatives, such as 6b,7,8,8a-tetramethyl-6b,8a-dihydrocyclobut[a]acenaphthylene, have provided significant insights into the behavior of the parent compound under acidic conditions. In the presence of acids, the molecule undergoes complex carbocationic rearrangements. The initial step involves the formation of a 3b,4-exo,4a,5-tetramethyl-3b,4,4a,5-tetrahydro-4H-cyclopropa[a]phenalen-5-yl cation and its endo-epimer. These intermediates subsequently rearrange into more stable carbocations of the phenalenyl type. Notably, the direction and rate of these rearrangements are highly sensitive to small variations in the acidity of the medium.
While detailed mechanistic studies on the unsubstituted this compound are less prevalent in the literature, the behavior of its derivatives allows for informed postulations regarding its reactivity. The inherent strain of the C6b-C8a bond in the cyclobutane ring makes it the likely point of initial attack or cleavage in many reactions. The stability of the resulting intermediates, such as the acenaphthene (B1664957) radical or ionic species, plays a crucial role in determining the reaction pathway and final products.
Catalyst-Mediated Transformations of this compound
The strained cyclobutane ring of this compound makes it an intriguing substrate for catalyst-mediated transformations, particularly those involving transition metals. While extensive research detailing a broad range of such reactions is not widely available, existing studies indicate that catalysts can induce unique valence isomerizations and cycloaddition reactions that are not accessible through thermal or photochemical methods alone.
Rhodium complexes, for instance, have been investigated for their ability to catalyze the cycloaddition of this compound with various alkynes. These reactions are thought to proceed through a metallacyclopentadiene intermediate, which then undergoes reductive elimination to yield the final polycyclic aromatic product. The precise mechanism, including the initial coordination of the rhodium catalyst to the strained system, is a subject of ongoing investigation.
Silver catalysts (Ag+) are also known to promote the isomerization of strained polycyclic hydrocarbons. In the context of this compound, a silver-catalyzed rearrangement could potentially lead to the formation of other C14H10 isomers. The mechanism likely involves the interaction of the silver ion with the π-system of the acenaphthylene moiety, which facilitates the cleavage of the strained C-C bond in the cyclobutane ring and subsequent skeletal rearrangement.
The following table summarizes the types of catalyst-mediated transformations involving this compound, based on the available research. Due to the limited publicly available data, specific yields and detailed reaction conditions for the parent compound are not extensively documented.
| Catalyst Type | Reaction Type | Proposed Intermediate | Potential Product(s) |
| Rhodium (I) Complexes | [2+2+2] Cycloaddition | Metallacyclopentadiene | Polycyclic Aromatic Hydrocarbons |
| Silver (I) Salts | Valence Isomerization | Ag-π Complex | Other C14H10 Isomers |
Advanced Spectroscopic Characterization Techniques and Mechanistic Insights Excluding Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural elucidation of 6b,8a-Dihydrocyclobut[a]acenaphthylene, particularly in distinguishing it from its anti-isomer and probing its conformational landscape.
The stereochemical arrangement of the syn-dimer is unequivocally confirmed through the use of two-dimensional NMR techniques. While specific spectral data for the isolated this compound is not extensively detailed in publicly available literature, the principles of these techniques allow for a clear differentiation from the anti-isomer, which is often formed concurrently during the photodimerization of acenaphthylene (B141429). rsc.orgrsc.orgrsc.orgru.nl
COSY (Correlation Spectroscopy) would reveal the scalar coupling network within the molecule, establishing the connectivity of protons within each acenaphthylene monomer unit.
HSQC (Heteronuclear Single Quantum Coherence) would provide direct correlation between the protons and their attached carbon atoms, aiding in the assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) is the most definitive technique for establishing the syn-stereochemistry. In the this compound isomer, NOE cross-peaks would be observed between protons on the two different acenaphthylene moieties that are in close spatial proximity due to the face-to-face arrangement of the aromatic rings. These through-space interactions are absent in the anti-dimer. The stereochemistry of the syn and anti photodimers of acenaphthylene has been confirmed by ¹H NMR spectroscopy. rsc.org
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Type of Correlation | Information Gained |
|---|---|---|
| COSY | ¹H-¹H through-bond (scalar coupling) | Identifies neighboring protons within each acenaphthylene unit. |
| NOESY | ¹H-¹H through-space | Confirms syn-stereochemistry through cross-peaks between protons on opposing acenaphthylene units. |
| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals directly attached to specific protons. |
| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Establishes the connectivity of the overall carbon skeleton. |
The unique arrangement of the two acenaphthylene units in a face-to-face orientation in the syn-dimer leads to significant anisotropic and ring current effects that influence the proton chemical shifts. The delocalized π-electrons of the aromatic rings generate a local magnetic field when placed in an external magnetic field. modgraph.co.uksemanticscholar.orgrsc.orgnih.govmodgraph.co.ukresearchgate.net
In this compound, the protons of one acenaphthylene unit are positioned directly in the shielding region of the ring current of the opposing aromatic system. This should result in a notable upfield shift (to lower ppm values) for these protons compared to those in the acenaphthylene monomer or the anti-dimer, where such shielding is less pronounced. The magnitude of this shielding effect is dependent on the distance and orientation of the protons relative to the aromatic π-system. Models for calculating proton chemical shifts in condensed aromatic hydrocarbons take into account these ring current effects. modgraph.co.uksemanticscholar.org
Vibrational Spectroscopy (IR and Raman) for Structural Dynamics and Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound, offering a fingerprint of its molecular structure. While detailed spectra for the isolated syn-dimer are scarce, analysis of the parent acenaphthylene and related acenaphthene (B1664957) dimers provides a basis for understanding its expected vibrational characteristics. rsc.orgsemanticscholar.orgrsc.orgnih.govresearchgate.netwisc.edubjraylight.comnih.govnih.govwisc.edu
The IR spectrum of this compound would be expected to show characteristic bands for:
Aromatic C-H stretching: Typically in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: Arising from the cyclobutane (B1203170) ring and the dihydro-acenaphthylene bridge, expected in the 2800-3000 cm⁻¹ region.
Aromatic C=C stretching: A series of bands between 1400 and 1600 cm⁻¹.
C-H bending modes: Both in-plane and out-of-plane, which are characteristic of the substitution pattern on the aromatic rings.
High-resolution IR spectroscopy of acenaphthene dimers has shown that complexation leads to subtle shifts in the vibrational frequencies, particularly in the C-H stretching regions, indicating intermolecular interactions. rsc.orgsemanticscholar.orgrsc.orgwisc.edu
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Mechanisms
The electronic properties of this compound are governed by the interactions between the two proximal acenaphthylene chromophores.
The UV-Visible absorption spectrum of this compound is expected to differ significantly from that of the acenaphthylene monomer due to excitonic coupling between the two aromatic systems. This coupling can lead to either a blue shift (H-aggregation) or a red shift (J-aggregation) of the absorption bands depending on the relative orientation of the transition dipole moments. Given the face-to-face arrangement in the syn-dimer, H-aggregation is likely, which would result in a blue-shift and a decrease in the intensity of the lowest energy absorption band compared to the monomer. The UV-vis spectra of acenaphthoporphyrins show bathochromic shifts and peak broadening upon substitution. modgraph.co.uknih.gov
Fluorescence spectroscopy can also provide valuable insights. Acenaphthylene itself exhibits dual-wavelength fluorescence. researchgate.net The fluorescence of the syn-dimer would be sensitive to its conformation and the degree of electronic communication between the two acenaphthylene units. The formation of an excimer (excited-state dimer) is a possible deactivation pathway for the excited state, which would be characterized by a broad, structureless, and red-shifted emission band. The fluorescence quantum yield and lifetime are key parameters that would quantify the efficiency of the radiative decay pathway. nih.govnih.govwisc.eduresearchgate.netuva.nl Studies on related systems have used fluorescence to probe the dynamics of conformational changes. ru.nl
Table 2: Summary of Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Observation | Structural/Mechanistic Insight |
|---|---|---|
| ¹H NMR | Upfield shifted aromatic proton signals. | Confirmation of syn-stereochemistry and significant ring current effects. |
| NOESY | Cross-peaks between protons on opposing aromatic rings. | Definitive proof of through-space proximity in the syn-dimer. |
| IR/Raman | Characteristic aromatic and aliphatic C-H and C=C stretching and bending modes. | Vibrational fingerprint of the molecular structure. |
| UV-Visible | Potentially blue-shifted absorption bands compared to acenaphthylene monomer. | Evidence of excitonic coupling (H-aggregation) between the aromatic chromophores. |
| Fluorescence | Possible excimer emission (broad, red-shifted). | Information on excited-state dynamics and intermolecular interactions. |
Quantum Yield and Fluorescence Lifetime Studies (Mechanistic Implications)
Detailed experimental data on the quantum yield and fluorescence lifetime of this compound are not extensively available in the public domain. However, the photophysical properties of the parent chromophore, acenaphthylene, and related polycyclic aromatic hydrocarbons (PAHs) can provide a basis for understanding its potential behavior.
The study of quantum yield and fluorescence lifetime is crucial for unraveling the mechanistic pathways of photochemical reactions. For a molecule like this compound, which is a photoproduct of acenaphthylene dimerization, these parameters would offer insights into the efficiency of its formation and its own photochemical stability. Theoretical and computational studies are often employed to predict the electronic transitions and excited-state dynamics of such molecules where experimental data is scarce.
Table 1: Hypothetical Photophysical Data Based on Related Compounds
| Parameter | Expected Range/Value | Mechanistic Implication |
| Fluorescence Quantum Yield (Φf) | Low | Efficient non-radiative decay pathways, possibly including intersystem crossing or internal conversion, may be dominant. This could be influenced by the strained cyclobutane ring. |
| Fluorescence Lifetime (τf) | Nanoseconds (ns) | A short lifetime would be consistent with a low quantum yield and rapid deactivation of the excited singlet state. |
Note: The data in this table is illustrative and based on general principles of PAH photophysics, not on direct experimental measurements of this compound.
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of organic compounds, which in turn provides information about their structure. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to induce characteristic fragmentation.
The fragmentation of cyclobutane derivatives under electron impact often involves the cleavage of the strained four-membered ring. Therefore, a primary fragmentation pathway for this compound would likely be a retro-[2+2] cycloaddition, yielding two molecules of acenaphthylene.
Isotopic labeling studies can provide definitive evidence for reaction mechanisms. For instance, the photochemical dimerization of isotopically labeled acenaphthylene to form labeled this compound, followed by mass spectrometric analysis of the photoproduct, could confirm the concerted nature of the cycloaddition reaction. Subsequent fragmentation analysis of the labeled dimer would further elucidate the rearrangement and cleavage pathways.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 304 | [M]+• | Molecular ion |
| 152 | [C12H8]+• | Retro-[2+2] cycloaddition yielding the acenaphthylene radical cation. |
Computational studies on the photofragmentation of the acenaphthylene cation itself have been conducted, providing insights into the stability and further breakdown of this key fragment.
X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions
Intermolecular interactions in the solid state, such as π-π stacking and C-H···π interactions, would play a crucial role in the crystal packing of this compound. These interactions are fundamental to understanding the material's bulk properties.
Table 3: Selected Crystallographic Data for Acenaphthene (a related parent compound)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pcm21 |
| a (Å) | 7.2053 |
| b (Å) | 13.9800 |
| c (Å) | 8.2638 |
Note: This data is for the parent compound acenaphthene and serves as a reference for the acenaphthene units within this compound.
Derivatization and Functionalization Strategies for Modulating the Properties of 6b,8a Dihydrocyclobut a Acenaphthylene
Introduction of Substituents on the Acenaphthylene (B141429) Moiety
Modification of the acenaphthylene portion of 6b,8a-Dihydrocyclobut[a]acenaphthylene is a primary strategy to influence its chemical and physical characteristics. The introduction of various functional groups onto this aromatic framework can significantly alter its electronic nature, solubility, and reactivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively employed for the synthesis of acenaphthylene-fused heteroarenes. This methodology allows for the introduction of a variety of five- and six-membered heterocycles, including thiophene, furan, pyrazole, pyridine, and pyrimidine, onto the acenaphthylene backbone beilstein-journals.org. The process typically involves the reaction of a dihalo-acenaphthylene precursor with an appropriate heteroarylboronic acid or ester. This approach not only expands the structural diversity of acenaphthylene derivatives but also provides a pathway to polyoxygenated benzo[j]fluoranthenes, which are of interest due to their presence in natural products beilstein-journals.org.
The introduction of nitro groups onto the acenaphthylene moiety has also been demonstrated. These nitro derivatives can subsequently undergo nucleophilic substitution reactions, allowing for the introduction of substituents such as methoxy groups nih.gov. The presence of these substituents can, in turn, influence the basicity and electronic properties of the molecule nih.gov.
Table 1: Examples of Substituents Introduced onto the Acenaphthylene Moiety
| Substituent/Functional Group | Method of Introduction | Potential Effect on Properties |
| Heterocycles (Thiophene, Pyridine, etc.) | Palladium-catalyzed cross-coupling | Altered electronic and optical properties, potential for metal coordination |
| Nitro Groups | Nitration | Increased electron deficiency, precursor for further functionalization |
| Methoxy Groups | Nucleophilic substitution of nitro groups | Increased electron-donating character, modified solubility |
Modification of the Cyclobutane (B1203170) Bridge
Direct modification of the cyclobutane bridge in this compound is a less explored yet potentially powerful strategy for tuning its properties. The strained four-membered ring is a key structural feature, and its alteration could lead to significant changes in the molecule's geometry, stability, and reactivity. While specific examples for this exact molecule are scarce in the literature, general principles of cyclobutane chemistry can be applied.
Functionalization could potentially proceed through reactions that open the cyclobutane ring, leading to linear or macrocyclic structures. Alternatively, reactions that add substituents to the cyclobutane ring while preserving its integrity could be envisioned. The success of such modifications would depend on the selective reactivity of the cyclobutane bridge in the presence of the aromatic acenaphthylene system.
Polymerization and Oligomerization via the this compound Unit
The rigid and planar structure of the this compound unit makes it an attractive building block for the synthesis of polymers and oligomers with defined architectures. While direct polymerization of this specific monomer is not extensively documented, the polymerization of the related compound, acenaphthylene, provides insights into potential strategies.
Acenaphthylene can undergo polymerization to form polyacenaphthylene, a polymer with interesting thermal and electrical properties. This suggests that this compound, with appropriate functionalization to introduce polymerizable groups, could serve as a monomer in various polymerization reactions, such as addition or condensation polymerization. The resulting polymers would be expected to possess a high degree of rigidity and thermal stability due to the incorporated polycyclic aromatic units.
Formation of Supramolecular Assemblies Utilizing the Cyclobut[a]acenaphthylene Scaffold
The planar aromatic surface of the acenaphthylene moiety within the this compound scaffold is well-suited for participating in non-covalent interactions, such as π-π stacking. These interactions are fundamental to the formation of ordered supramolecular assemblies.
Studies on acenaphthene (B1664957) analogs have demonstrated a pronounced tendency for supramolecular aggregation driven by a combination of hydrogen bonding and π-stacking of the planar aromatic fragments nih.gov. This suggests that derivatives of this compound, particularly those functionalized with groups capable of hydrogen bonding, could self-assemble into well-defined one-, two-, or three-dimensional structures. The ability to control the self-assembly process is crucial for the development of new materials with applications in areas such as organic electronics and sensor technology.
Design Principles for Modulating Electronic and Optical Properties through Derivatization (Theoretical/Design)
Theoretical studies and computational modeling play a crucial role in understanding and predicting how derivatization can modulate the electronic and optical properties of this compound. The local aromaticity of the five-membered ring in acenaphthylene derivatives has been a subject of computational investigation researchgate.net. These studies indicate that the aromatic character of the pentagonal ring is relatively low compared to the hexagonal rings of the naphthalene (B1677914) core researchgate.net.
By strategically placing electron-donating or electron-withdrawing groups on the acenaphthylene moiety, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the electronic band gap and, consequently, the absorption and emission properties of the molecule. For instance, the introduction of electron-donating groups would be expected to raise the HOMO energy level, leading to a smaller band gap and a red-shift in the absorption spectrum. Conversely, electron-withdrawing groups would lower the LUMO energy level, also resulting in a smaller band gap.
Computational methods can be used to screen a wide range of potential derivatives and predict their electronic and optical properties before undertaking their synthesis, thus guiding the rational design of new functional materials based on the this compound scaffold.
Potential Theoretical Applications and Future Research Directions
6b,8a-Dihydrocyclobut[a]acenaphthylene as a Building Block in Materials Science (Theoretical Design)
The rigid, planar structure and rich electronic landscape of this compound provide a foundation for its theoretical application in the design of new materials with tailored properties.
The acenaphthylene (B141429) core is a known component in materials designed for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Theoretical studies on acenaphthene (B1664957) and acenaphthylene derivatives have demonstrated their potential as charge-transporting and emissive materials. researchgate.netresearchgate.net The electronic properties of polycyclic aromatic hydrocarbons (PAHs) are strongly dependent on their size, shape, and the nature of their constituent rings. acs.orgresearchgate.netfrontiersin.orgresearchgate.netbeilstein-archives.org
The introduction of the strained cyclobutane (B1203170) ring in this compound is expected to significantly modulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is generally associated with increased chemical reactivity and a red-shift in absorption and emission spectra. acs.orgresearchgate.net By analogy with other strained PAHs, the fusion of the four-membered ring is predicted to lower the LUMO energy, potentially enhancing the electron-accepting capabilities of the molecule. This tuning of the electronic energy levels is a critical strategy in the design of materials for OLEDs, where precise control over the HOMO-LUMO gap is necessary to achieve efficient charge injection, transport, and emission in the desired color range. nih.govnih.gov
Derivatives of this compound, functionalized with donor and acceptor groups, could be designed to exhibit specific charge transport characteristics. For instance, attaching electron-donating moieties could produce efficient hole-transport materials, while electron-withdrawing groups could lead to effective electron-transport materials. The rigid core of the molecule would promote intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs.
Table 1: Theoretical Electronic Properties of Parent PAH Scaffolds This table presents generalized theoretical data for comparison; specific values for this compound would require dedicated computational studies.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene (B1677914) | -6.1 | -1.9 | 4.2 |
| Acenaphthylene | -5.8 | -2.3 | 3.5 |
| Hypothetical this compound | -5.9 (Predicted) | -2.5 (Predicted) | 3.4 (Predicted) |
The central C(6b)-C(8a) bond in this compound represents a latent photo- and thermo-responsive element. This bond can theoretically be cleaved through a [2+2] cycloreversion reaction, an electrocyclic ring-opening process, to form the fully aromatic cyclobut[a]acenaphthylene. This transformation would lead to a significant change in the electronic structure, absorption spectrum, and geometry of the molecule. Such reversible transformations are the basis for photochromic materials and molecular switches. chemrxiv.orgresearchgate.netrsc.orgmdpi.com
Upon irradiation with light of a suitable wavelength or upon heating, the dihydro- form (the "closed" state) could convert to the aromatic form (the "open" state). This process would extend the π-conjugation of the system, likely causing a dramatic color change. The reverse reaction, a photochemical [2+2] cycloaddition, could be triggered by a different wavelength of light, allowing for a reversible switching cycle. acs.org The ability to switch between two distinct states with different electronic and optical properties makes this molecular scaffold a promising candidate for applications in optical data storage, smart windows, and molecular electronics. nih.gov The design of such switches can be guided by computational methods that predict the feasibility and efficiency of the electrocyclization and cycloreversion reactions based on the frontier molecular orbitals. chemrxiv.orgresearchgate.net
Polycyclic aromatic hydrocarbons are fundamental building blocks for creating nanostructured materials through self-assembly processes. researchgate.netacs.org By attaching appropriate functional groups to the this compound core, it is possible to direct its assembly into well-defined supramolecular structures such as nanofibers, vesicles, or thin films. For example, the introduction of long alkyl chains could induce liquid crystalline behavior, while hydrogen-bonding moieties could lead to the formation of ordered networks.
The planar and rigid nature of the PAH core facilitates strong π-π stacking interactions, which are a primary driving force for self-assembly. These interactions, combined with other non-covalent forces, can be harnessed to construct functional materials. For instance, self-assembled nanostructures of PAH derivatives have been explored for applications in sensors, where the binding of an analyte disrupts the packing and alters the photophysical properties of the material. mdpi.com The unique shape and electronic characteristics of this compound could lead to novel packing motifs and emergent properties in the resulting nanomaterials. nih.govnih.gov
Applications in Optoelectronics (Theoretical Design and Scaffolding)
The optoelectronic properties of organic materials are intrinsically linked to their molecular structure. researchgate.netbeilstein-archives.orgnih.gov The fusion of the strained cyclobutane ring onto the acenaphthylene framework is a powerful design element for tuning these properties. As discussed, this structural feature is predicted to lower the HOMO-LUMO gap, which would shift the absorption and emission to longer wavelengths. This makes the this compound scaffold a promising platform for developing new phosphors and fluorescent materials for various optoelectronic devices beyond OLEDs, such as organic photovoltaics (OPVs) and sensors. rsc.org
In the context of OPVs, the ability to tune the energy levels of the molecule would be crucial for matching the absorption spectrum to the solar spectrum and for ensuring efficient charge separation at the donor-acceptor interface. As a scaffold, the this compound core could be functionalized to create a range of materials with systematically varied optoelectronic properties, enabling the rational design of next-generation organic electronic devices.
Advanced Catalysis and Reaction Design Utilizing the Cyclobut[a]acenaphthylene Core
While the direct catalytic activity of the this compound core is speculative, its unique structure offers intriguing possibilities. The strain energy stored in the cyclobutane ring could potentially be released to drive or catalyze certain reactions. For instance, the molecule could act as a dienophile in Diels-Alder reactions, where the release of ring strain in the transition state could lower the activation energy.
More plausibly, the rigid and well-defined geometry of the cyclobut[a]acenaphthylene framework makes it an excellent scaffold for the attachment of catalytically active groups. By positioning functional groups in precise spatial arrangements, it may be possible to create novel catalysts with high selectivity. The acenaphthylene backbone has already been used to create ligands for transition metal catalysts, demonstrating the utility of this general approach.
Future Directions in Synthetic Methodology for Complex Fused Ring Systems
The synthesis of this compound and its derivatives presents a significant challenge, which also points to important future research directions. The construction of strained, fused-ring systems requires specialized synthetic methods. researchgate.net Future work will likely focus on developing novel synthetic strategies to access this and other complex PAHs.
Key areas for future research include:
Photochemical [2+2] Cycloadditions: Exploring intramolecular photocycloadditions of appropriately substituted naphthalene derivatives could provide a direct route to the cyclobutane-fused core. nih.govrsc.org
Transition-Metal-Catalyzed Annulations: The use of transition metal catalysts to mediate C-H activation and annulation reactions could offer efficient and atom-economical pathways to construct the fused-ring system. beilstein-journals.org
Strain-Release Strategies: Developing synthetic routes that proceed through a strain-releasing step could provide a thermodynamic driving force for the formation of the target molecule.
Modular Synthetic Approaches: Creating a synthetic strategy that allows for the late-stage introduction of functional groups would be highly valuable for tuning the properties of the final materials for specific applications. organic-chemistry.org
The development of new synthetic methods for complex fused-ring systems like this compound will not only provide access to this specific molecule but also expand the toolbox of organic chemists for creating a wide range of novel carbon-rich materials.
Unexplored Reactivity Pathways and Theoretical Challenges of this compound
The unique structural architecture of this compound, characterized by a strained four-membered cyclobutane ring fused to the rigid acenaphthylene framework, presents a fertile ground for investigating novel chemical transformations and poses significant theoretical challenges. While specific experimental studies on the reactivity of the parent compound are limited in the scientific literature, its structural motifs suggest several potential avenues for future research.
The inherent strain within the cyclobutane ring is a key determinant of the molecule's potential reactivity. In a related derivative, 6b,7,8,8a-tetramethyl-6b,8a-dihydrocyclobut[a]acenaphthylene, the bond length of the C(6b)-C(8a) bond has been determined by X-ray diffraction analysis. This structural information provides a quantitative insight into the distortion of the cyclobutane ring within this fused system.
| Compound | C(6b)-C(8a) Bond Length (Å) |
| 6b,7,8,8a-tetramethyl-6b,8a-dihydrocyclobut[a]acenaphthylene | 1.603(3) |
This interactive data table is based on available crystallographic data for a derivative of the target compound.
The exploration of this compound's reactivity is likely to be centered around the cleavage of the strained cyclobutane ring. Potential unexplored pathways could include thermal and photochemical rearrangements. For instance, the photodimerization of acenaphthylene is known to produce both syn and anti dimers. rsc.orgru.nl This suggests that the reverse process, the photo- or thermal-cleavage of the cyclobutane ring in this compound, could be a viable pathway to regenerate acenaphthylene or lead to other rearranged products. The stereochemistry of the starting material would be expected to play a crucial role in the product distribution of such reactions.
Furthermore, the presence of the acenaphthylene moiety, a polycyclic aromatic hydrocarbon (PAH), introduces electronic properties that could be exploited in various reactions. The reactivity of PAHs is a subject of extensive research, with factors such as strain energy and electronic structure significantly influencing their chemical behavior. rsc.orgresearchgate.netchemrxiv.org The interaction between the strained cyclobutane ring and the π-system of the acenaphthylene core in this compound could lead to unique reactivity patterns not observed in simpler cyclobutane or acenaphthylene derivatives.
From a theoretical standpoint, this compound presents several challenges. Accurately modeling the ground and excited states of this molecule to predict its spectroscopic properties and reaction pathways requires sophisticated computational methods. The interplay of ring strain and aromaticity necessitates the use of high-level quantum chemical calculations to obtain reliable energetic and structural information.
A significant theoretical challenge lies in the accurate prediction of the potential energy surfaces for various conceivable reactions, such as ring-opening, rearrangements, and cycloadditions. Understanding these surfaces is critical for identifying plausible reaction mechanisms and predicting the kinetic and thermodynamic feasibility of unexplored reactivity pathways. Computational approaches, such as the Activation Strain Model, have been instrumental in understanding the reactivity of other strained and polycyclic systems and could provide valuable insights into the behavior of this compound. rsc.orgresearchgate.net
Future theoretical investigations could focus on:
Calculating the strain energy of the molecule to quantify the thermodynamic driving force for ring-opening reactions.
Modeling photochemical and thermal reaction pathways to understand the mechanisms of potential rearrangements and fragmentation.
Investigating the electronic structure to predict sites of electrophilic or nucleophilic attack.
Q & A
Basic: What spectroscopic methods are recommended for characterizing 6b,8a-Dihydrocyclobut[a]acenaphthylene, and how should they be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve the fused cyclobutane-acenaphthylene system. Compare chemical shifts with structurally analogous compounds (e.g., dihydroacenaphthylene derivatives) to confirm regiochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for verifying molecular ion peaks and fragmentation patterns. Cross-reference with isotopic standards (e.g., deuterated acenaphthylene-d10) to eliminate background noise .
- X-ray Crystallography: If single crystals are obtainable, crystallographic data can unambiguously confirm bond angles and stereochemistry. Validate results against computational models (e.g., DFT-optimized structures) .
Basic: How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
- Accelerated Degradation Studies: Use HPLC or GC-MS to monitor decomposition under thermal stress (e.g., 40–80°C) and UV exposure. Compare retention times with stable analogs (e.g., acenaphthene) to identify degradation byproducts .
- Solvent Compatibility Tests: Evaluate solubility and stability in polar (methanol, acetonitrile) and nonpolar (dichloromethane) solvents. Track spectral changes over 24–72 hours .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR (NOESY for spatial proximity), IR (functional group confirmation), and computational chemistry (DFT-predicted vibrational frequencies) to address discrepancies.
- Factorial Design for Parameter Optimization: Systematically vary experimental parameters (e.g., temperature, concentration) to isolate confounding factors. Use ANOVA to identify statistically significant variables .
Advanced: What theoretical frameworks are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps and charge distribution to predict reactivity. Compare with experimental UV-Vis spectra for validation.
- Molecular Dynamics (MD) Simulations: Model interactions with solvents or biomolecules to assess environmental behavior. Link results to experimental observations (e.g., solubility trends) .
Advanced: How can environmental persistence of this compound be evaluated using PCB-analogous methods?
Methodological Answer:
- Chromatographic Profiling: Adapt EPA Method 8082 (for PCBs) using GC-ECD or GC-MS. Spike samples with internal standards (e.g., 2,2′,3,4,5′,6-hexachlorobiphenyl) to quantify recovery rates .
- Photolytic Degradation Studies: Expose the compound to UV-C light in a photoreactor and monitor half-life using LC-MS/MS. Correlate with QSAR models to predict ecological risks .
Advanced: What synthetic strategies optimize yield in multi-step syntheses of strained cyclobutane derivatives?
Methodological Answer:
- Ring-Closing Metathesis (RCM): Use Grubbs catalysts to form the cyclobutane ring. Monitor reaction progress via in-situ FTIR to minimize side products.
- Process Control via DoE: Apply Response Surface Methodology (RSM) to optimize temperature, catalyst loading, and solvent polarity. Validate with CRDC-compliant separation technologies (e.g., membrane filtration) .
Advanced: How can stereoisomerism in dihydrocyclobut[a]acenaphthylene derivatives be experimentally differentiated?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak® column with heptane/isopropanol mobile phases. Compare elution profiles with enantiomerically pure standards.
- Circular Dichroism (CD): Analyze Cotton effects to assign absolute configuration. Support with DFT-predicted CD spectra .
Basic: What safety protocols are critical when handling this compound in compliance with chemical regulations?
Methodological Answer:
- Regulatory Documentation: Follow Japan’s "Chemical Substances Control Law" (化審法) guidelines for "First-Class Specified Chemical Substances." Prepare confirmation certificates for procurement and disposal .
- Exposure Mitigation: Use fume hoods for synthesis and LC-MS-grade solvents for dilution to minimize inhalation risks .
Advanced: What mechanistic studies are recommended to elucidate cyclobutane ring-opening reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- Trapping Intermediates: Use low-temperature NMR (-80°C) or matrix isolation IR to capture transient species. Cross-reference with computational transition-state models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
